molecular formula C11H15NO4 B1275911 2-Amino-4,5-diethoxybenzoic acid CAS No. 20197-72-2

2-Amino-4,5-diethoxybenzoic acid

Cat. No. B1275911
CAS RN: 20197-72-2
M. Wt: 225.24 g/mol
InChI Key: KXEWHLXSXBEBMU-UHFFFAOYSA-N
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Description

2-Amino-4,5-diethoxybenzoic acid is a chemical compound that belongs to the class of aminobenzoic acids. While the specific compound is not directly discussed in the provided papers, related compounds with similar functional groups have been synthesized and studied, which can offer insights into the properties and reactivity of 2-Amino-4,5-diethoxybenzoic acid.

Synthesis Analysis

The synthesis of related aminobenzoic acid derivatives has been reported. For instance, 2-amino-4,5-dimethylbenzoic acid was synthesized from 3,4-dimethyl aniline through a series of reactions including condensation, cyclization, and oxidation, with an overall yield of 34.3% . Similarly, derivatives of 4-amino-5-chloro-2-methoxybenzoic acid were synthesized to study their biological activity . These methods could potentially be adapted for the synthesis of 2-Amino-4,5-diethoxybenzoic acid by considering the electronic and steric effects of the diethoxy substituents.

Molecular Structure Analysis

The molecular structure of aminobenzoic acid derivatives is characterized using various spectroscopic techniques. For example, the structure of 2-amino-4,5-dimethylbenzoic acid was confirmed by Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR) . Structural analyses of other derivatives, such as those derived from 4-amino-5-chloro-2-methoxybenzoic acid, were performed using X-ray crystallography and molecular modeling . These techniques could be employed to determine the molecular structure of 2-Amino-4,5-diethoxybenzoic acid and to predict its conformational preferences.

Chemical Reactions Analysis

The reactivity of aminobenzoic acids with various reagents has been explored. For instance, 2-Aminobenzoic acid reacted with α,β-acetylenic γ-hydroxy nitriles to afford new classes of unnatural amino acids . The introduction of diethoxy groups in 2-Amino-4,5-diethoxybenzoic acid would influence its reactivity, potentially leading to unique transformations and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzoic acid derivatives can be inferred from their molecular structure and substituents. Vibrational spectroscopy and quantum chemical studies provide insights into the electronic structure and thermodynamic stability of these compounds . The presence of electron-donating diethoxy groups in 2-Amino-4,5-diethoxybenzoic acid would affect its acidity, solubility, and overall reactivity. These properties are crucial for understanding the compound's behavior in various environments and potential applications.

Scientific Research Applications

1. Peptide Synthesis and Structural Mimicry

2-Amino-4,5-diethoxybenzoic acid is utilized in the synthesis of unnatural amino acids, which can mimic the hydrogen-bonding functionality of a tripeptide β-strand. These synthesized amino acids can form β-sheet-like hydrogen-bonded dimers and be incorporated into peptides using standard synthesis techniques. This has applications in understanding peptide structures and functions (Nowick et al., 2000).

2. Synthesis of Heterocyclic Compounds

2-Amino-4,5-diethoxybenzoic acid derivatives are used in the waste-free synthesis of condensed heterocyclic compounds, such as isocoumarin derivatives. This process is facilitated by rhodium-catalyzed oxidative coupling with alkynes, leading to compounds exhibiting solid-state fluorescence. Such compounds are significant in materials science and pharmaceutical research (Shimizu et al., 2009).

3. Glycan Analysis in Mass Spectrometry

In mass spectrometry, 2-Amino-4,5-diethoxybenzoic acid is used for labeling N-glycans through nonreductive amination. This process enhances the mass spectrometric sensitivity for glycan identification and simplifies glycan profiles, crucial for analyzing biotherapeutic monoclonal antibodies and other glycoproteins (Hronowski et al., 2020).

4. Pharmaceutical Intermediate Synthesis

It serves as an intermediate in synthesizing pharmaceutical compounds, such as amisulpride. The synthesis involves multiple steps, starting from 4-amino-2-hydroxybenzoic acid, and includes reactions like methylation and oxidation. The intermediates and final products are instrumental in developing various pharmaceutical agents (Wang Yu, 2008).

5. Polymerization and Material Science

2-Amino-4,5-diethoxybenzoic acid derivatives have been investigated in the polymerization of columnar architectures. This includes the application in molecular recognition of 2-amino alcohols, demonstrating the potential in developing new materials with specific molecular recognition capabilities (Ishida et al., 2003).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle it with care, using appropriate personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

2-amino-4,5-diethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-3-15-9-5-7(11(13)14)8(12)6-10(9)16-4-2/h5-6H,3-4,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEWHLXSXBEBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)O)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406268
Record name 2-amino-4,5-diethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5-diethoxybenzoic acid

CAS RN

20197-72-2
Record name 2-amino-4,5-diethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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